Dimethyl 3,3'-sulfonyldipropanoate

描述

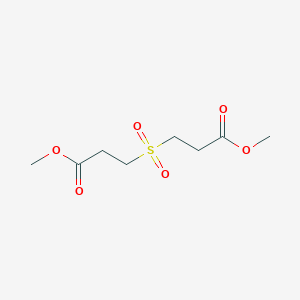

Dimethyl 3,3'-sulfonyldipropanoate is an organic compound characterized by a central sulfonyl group (-SO₂-) bridging two propanoate ester moieties.

属性

CAS 编号 |

5450-67-9 |

|---|---|

分子式 |

C8H14O6S |

分子量 |

238.26 g/mol |

IUPAC 名称 |

methyl 3-(3-methoxy-3-oxopropyl)sulfonylpropanoate |

InChI |

InChI=1S/C8H14O6S/c1-13-7(9)3-5-15(11,12)6-4-8(10)14-2/h3-6H2,1-2H3 |

InChI 键 |

SOXWILJBXODYRC-UHFFFAOYSA-N |

SMILES |

COC(=O)CCS(=O)(=O)CCC(=O)OC |

规范 SMILES |

COC(=O)CCS(=O)(=O)CCC(=O)OC |

其他CAS编号 |

5450-67-9 |

Pictograms |

Irritant |

产品来源 |

United States |

相似化合物的比较

Structural Analogs with Sulfonyl vs. Amine Linkages

The sulfonyl group in dimethyl 3,3'-sulfonyldipropanoate differentiates it from amine-linked analogs such as diethyl 3,3'-azanediyldipropanoate (CAS 23651-62-9) and ethyl 3-(diethylamino)propanoate (CAS 42980-55-2) (). Key differences include:

- Electronic Effects : The sulfonyl group is a strong electron-withdrawing group, increasing the electrophilicity of adjacent carbons and enhancing susceptibility to nucleophilic attack. In contrast, amine linkages (-NH- or -NR₂) are electron-donating, reducing reactivity toward hydrolysis .

- Polarity and Solubility : Sulfonyl-containing compounds exhibit higher polarity, favoring solubility in polar solvents (e.g., water or alcohols), whereas amine-linked analogs are more lipophilic and soluble in organic solvents.

- Thermal Stability: Sulfonyl bridges (as seen in 4,4'-sulfonyldiphenol, ) confer greater thermal stability compared to amine-linked structures, which may degrade at lower temperatures due to N–H bond cleavage .

Table 1: Structural and Functional Group Comparison

| Compound | Linking Group | Ester Groups | Key Properties |

|---|---|---|---|

| This compound | -SO₂- | Methyl | High polarity, thermal stability |

| Diethyl 3,3'-azanediyldipropanoate | -NH- | Ethyl | Moderate lipophilicity, lower stability |

| Ethyl 3-(diethylamino)propanoate | -N(CH₂CH₃)₂- | Ethyl | High lipophilicity, base-sensitive |

Comparison with Ester Variants

The choice of ester groups (methyl vs. ethyl) significantly impacts physicochemical properties:

- Volatility: Methyl esters (e.g., this compound) are more volatile than ethyl esters, facilitating purification via distillation.

- Hydrolysis Rates : Methyl esters hydrolyze faster under basic conditions due to reduced steric hindrance compared to bulkier ethyl esters (inferred from analogs) .

准备方法

Reaction Conditions

| Component | Molar Ratio (Range) | Temperature Range | Solvent/Additives |

|---|---|---|---|

| Methyl acrylate | 1 | 0–10°C | Ammonium sulfide solution |

| Sodium polysulfide (Na₂Sₓ) | 0.3–2 | Hydrochloric acid (HCl) | |

| Hydrochloric acid | 0.7–1.8 | Sodium sulfite (post-reaction treatment) |

Key Findings

- Yield : 89–93% for 3,3'-dithiodipropionic acid methyl ester.

- Advantages :

- Post-reaction processing :

Synthesis of N,N'-Dimethyl-3,3'-dithiodipropionamide

This compound is prepared by reacting 3,3'-dithiodipropionic acid methyl ester with aqueous methylamine :

Reaction Parameters

Optimization Insights

- Polar solvents (e.g., water or C1–10 alcohols) reduce carcinogenic byproducts like MMAP (N-methyl-3-(N-methylamino)-propionamide).

- Temperature control (0–50°C) minimizes side reactions.

Comparative Analysis of Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。